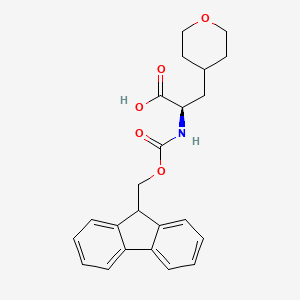

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

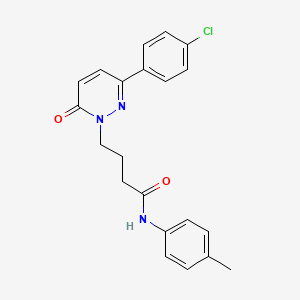

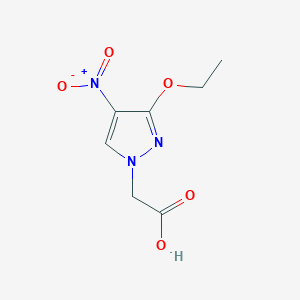

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid, also known as Fmoc-L-oxalanine, is a derivative of the amino acid L-oxalanine. It is widely used in the field of peptide synthesis as a protecting group for the amino group of amino acids. The Fmoc group can be easily removed under mild conditions, making it a popular choice for solid-phase peptide synthesis.

科学的研究の応用

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of complex molecules. It is particularly valuable for its stability under a variety of conditions and its easy removal without affecting sensitive groups. This utility is exemplified in the synthesis of oligonucleotides and peptides, where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).

Photophysics and Bioimaging

The photophysical properties of Fmoc derivatives enable their use in bioimaging applications. For instance, certain water-soluble fluorene derivatives exhibit strong fluorescence and aggregation-induced emission, making them suitable for bioimaging and the study of biological processes at the molecular level (Morales et al., 2010).

Synthetic Ion Channels and Sensing Applications

Fmoc derivatives have been utilized in the development of synthetic ion channels and sensors. For example, optical gating of photosensitive synthetic ion channels demonstrates the potential of Fmoc-based compounds in creating responsive materials for controlling ionic flow, with applications ranging from controlled release systems to information processing devices (Ali et al., 2012).

Advanced Material Synthesis

The versatility of Fmoc chemistry supports the synthesis of enantiomerically pure and protected amino acids, essential for the production of peptides and proteins with precise structural and functional properties. This is crucial for pharmaceutical development and the creation of biomaterials (Schmidt et al., 1992).

Novel Fluorescence Probes

The development of novel fluorescence probes based on Fmoc derivatives for detecting reactive oxygen species demonstrates the potential of these compounds in biological and chemical sensing applications. These probes can distinguish specific species of reactive oxygen species, offering tools for studying oxidative stress and its biological implications (Setsukinai et al., 2003).

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBOWNFASFNHK-OAQYLSRUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala(tetrahydropyran-4-yl)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2695307.png)

![3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid](/img/structure/B2695313.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)

![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2695323.png)

![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)